3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps. One common method includes the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but without the ketone group, affecting its chemical behavior and uses.
Uniqueness
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both a bromine atom and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHYUYUTLETRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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